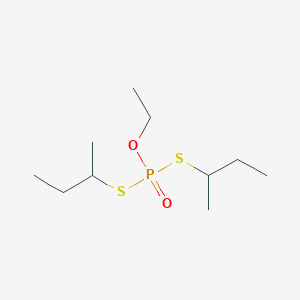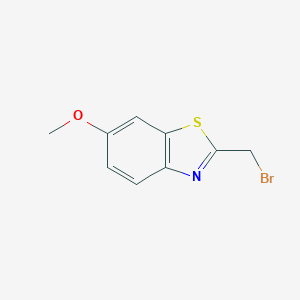
Foy 251
Overview
Description
4-(4-Guanidinobenzoyloxy)phenylacetic acid is a chemical compound known for its role as an active metabolite of camostat mesilate, a serine protease inhibitor.
Mechanism of Action
Target of Action
FOY 251 is an active metabolite of the drug Camostat . It acts primarily as a proteinase inhibitor . Its main target is the transmembrane serine protease 2 (TMPRSS2) .
Mode of Action
This compound inhibits TMPRSS2, a protein that plays a crucial role in the entry of certain viruses, including SARS-CoV-2, into human cells . By inhibiting TMPRSS2, this compound can prevent the virus from entering the cells, thereby inhibiting infection .
Biochemical Pathways
The inhibition of TMPRSS2 by this compound affects the pathway of viral entry into human cells. Specifically, it prevents the SARS-CoV-2 virus from using TMPRSS2 to prime the SARS-CoV-2 spike protein for host cell entry .
Pharmacokinetics
After administration, Camostat mesylate is rapidly converted to this compound by carboxylesterase . The low hepatic extraction rate of Camostat mesylate and its metabolites leads to high concentrations of the active metabolite this compound in plasma .
Result of Action
The primary result of this compound’s action is the inhibition of SARS-CoV-2 infection in cell assays . By preventing the virus from entering human cells, this compound can potentially reduce the severity of COVID-19 infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of esterases in the body can affect the conversion of Camostat mesylate to this compound . .
Biochemical Analysis
Biochemical Properties
Foy 251 acts as a proteinase inhibitor . It has been found to inhibit the proteolytic activity of prostasin . This interaction with enzymes like prostasin highlights its role in biochemical reactions.
Cellular Effects
In cellular assays, this compound has been observed to inhibit SARS-CoV-2 infection . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibitory action on proteinases . It binds to these enzymes, leading to their inhibition. This can result in changes in gene expression and cellular processes.
Metabolic Pathways
Given its role as a proteinase inhibitor , it may interact with enzymes and cofactors within these pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Guanidinobenzoyloxy)phenylacetic acid typically involves the esterification of 4-guanidinobenzoic acid with phenylacetic acid. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for 4-(4-Guanidinobenzoyloxy)phenylacetic acid are not extensively documented. the process likely involves large-scale esterification reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Guanidinobenzoyloxy)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the guanidino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenylacetic acid derivatives .
Scientific Research Applications
4-(4-Guanidinobenzoyloxy)phenylacetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives.
Biology: The compound is studied for its role in inhibiting serine proteases, which are enzymes involved in various biological processes.
Industry: The compound is used in the development of antiviral drugs and other pharmaceutical products.
Comparison with Similar Compounds
Similar Compounds
Camostat Mesilate: The parent compound of 4-(4-Guanidinobenzoyloxy)phenylacetic acid, used as a serine protease inhibitor.
Nafamostat: Another serine protease inhibitor with a similar mechanism of action but higher potency in inhibiting TMPRSS2.
Uniqueness
4-(4-Guanidinobenzoyloxy)phenylacetic acid is unique due to its specific inhibition of TMPRSS2 and its role as an active metabolite of camostat mesilate. While nafamostat is more potent, 4-(4-Guanidinobenzoyloxy)phenylacetic acid offers a distinct advantage in terms of its metabolic stability and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-[4-(diaminomethylideneamino)benzoyl]oxyphenyl]acetic acid;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4.CH4O3S/c17-16(18)19-12-5-3-11(4-6-12)15(22)23-13-7-1-10(2-8-13)9-14(20)21;1-5(2,3)4/h1-8H,9H2,(H,20,21)(H4,17,18,19);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMOPIDYHUYOED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1CC(=O)O)OC(=O)C2=CC=C(C=C2)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20991365 | |
| Record name | {4-[(4-Carbamimidamidobenzoyl)oxy]phenyl}acetic acid--methanesulfonic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20991365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71079-09-9 | |
| Record name | Benzeneacetic acid, 4-[[4-[(aminoiminomethyl)amino]benzoyl]oxy]-, methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71079-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Guanidinobenzoyloxy)phenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071079099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {4-[(4-Carbamimidamidobenzoyl)oxy]phenyl}acetic acid--methanesulfonic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20991365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B21730.png)








